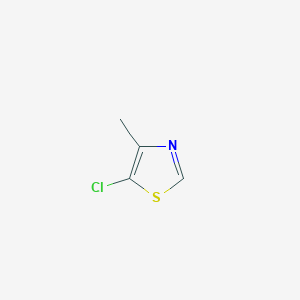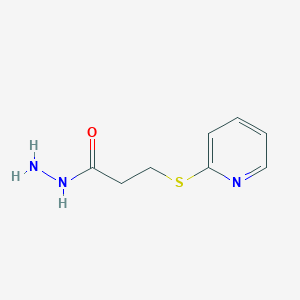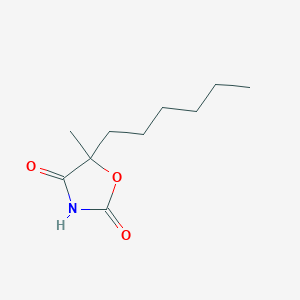
5-Hexyl-5-methyl-1,3-oxazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Hexyl-5-methyl-1,3-oxazolidine-2,4-dione (HMD) is a cyclic amino acid derivative that has been extensively researched for its potential use in various scientific applications. It is a white crystalline powder that is soluble in water and has a molecular weight of 185.23 g/mol. HMD has been found to exhibit a wide range of biochemical and physiological effects, making it a versatile compound for use in research.
Wirkmechanismus
The mechanism of action of 5-Hexyl-5-methyl-1,3-oxazolidine-2,4-dione is not fully understood, but it is believed to act by inhibiting the activity of enzymes involved in various biochemical pathways. It has been found to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine, which is important for cognitive function. 5-Hexyl-5-methyl-1,3-oxazolidine-2,4-dione has also been found to inhibit the activity of enzymes involved in the biosynthesis of cholesterol, which is important for maintaining healthy cholesterol levels.
Biochemische Und Physiologische Effekte
5-Hexyl-5-methyl-1,3-oxazolidine-2,4-dione has been found to exhibit a wide range of biochemical and physiological effects. It has been found to have antioxidant properties, which may help to protect cells from oxidative damage. 5-Hexyl-5-methyl-1,3-oxazolidine-2,4-dione has also been found to have anti-inflammatory properties, which may help to reduce inflammation in the body. In addition, 5-Hexyl-5-methyl-1,3-oxazolidine-2,4-dione has been found to have neuroprotective properties, which may help to protect the brain from damage.
Vorteile Und Einschränkungen Für Laborexperimente
5-Hexyl-5-methyl-1,3-oxazolidine-2,4-dione has a number of advantages for use in lab experiments. It is a stable compound that is easy to synthesize, making it readily available for research. 5-Hexyl-5-methyl-1,3-oxazolidine-2,4-dione is also soluble in water, which makes it easy to work with in aqueous solutions. However, 5-Hexyl-5-methyl-1,3-oxazolidine-2,4-dione has some limitations for use in lab experiments. It is a relatively new compound, and its mechanism of action is not fully understood. In addition, 5-Hexyl-5-methyl-1,3-oxazolidine-2,4-dione has not been extensively studied in vivo, so its potential side effects and toxicity are not well known.
Zukünftige Richtungen
There are many potential future directions for research on 5-Hexyl-5-methyl-1,3-oxazolidine-2,4-dione. One area of interest is the development of 5-Hexyl-5-methyl-1,3-oxazolidine-2,4-dione-based drugs for the treatment of bacterial, fungal, and viral infections. Another area of interest is the development of 5-Hexyl-5-methyl-1,3-oxazolidine-2,4-dione-based drugs for the treatment of cancer. 5-Hexyl-5-methyl-1,3-oxazolidine-2,4-dione may also have potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's disease. Finally, further research is needed to fully understand the mechanism of action of 5-Hexyl-5-methyl-1,3-oxazolidine-2,4-dione and its potential side effects and toxicity.
Synthesemethoden
5-Hexyl-5-methyl-1,3-oxazolidine-2,4-dione can be synthesized using a variety of methods, including the reaction of hexylmagnesium bromide with methyl N-carbethoxy glycinate, followed by cyclization with phosgene. Another method involves the reaction of hexylamine with methyl chloroformate, followed by cyclization with sodium hydroxide. Both methods result in the formation of 5-Hexyl-5-methyl-1,3-oxazolidine-2,4-dione as the final product.
Wissenschaftliche Forschungsanwendungen
5-Hexyl-5-methyl-1,3-oxazolidine-2,4-dione has been extensively studied for its potential use in various scientific applications. It has been found to exhibit antibacterial, antifungal, and antiviral properties, making it a promising candidate for the development of new drugs. 5-Hexyl-5-methyl-1,3-oxazolidine-2,4-dione has also been investigated for its potential use in the treatment of cancer, as it has been found to inhibit the growth of cancer cells in vitro.
Eigenschaften
CAS-Nummer |
130689-75-7 |
|---|---|
Produktname |
5-Hexyl-5-methyl-1,3-oxazolidine-2,4-dione |
Molekularformel |
C10H17NO3 |
Molekulargewicht |
199.25 g/mol |
IUPAC-Name |
5-hexyl-5-methyl-1,3-oxazolidine-2,4-dione |
InChI |
InChI=1S/C10H17NO3/c1-3-4-5-6-7-10(2)8(12)11-9(13)14-10/h3-7H2,1-2H3,(H,11,12,13) |
InChI-Schlüssel |
ZFPGSIQEMLXXAA-UHFFFAOYSA-N |
SMILES |
CCCCCCC1(C(=O)NC(=O)O1)C |
Kanonische SMILES |
CCCCCCC1(C(=O)NC(=O)O1)C |
Synonyme |
2,4-Oxazolidinedione,5-hexyl-5-methyl-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



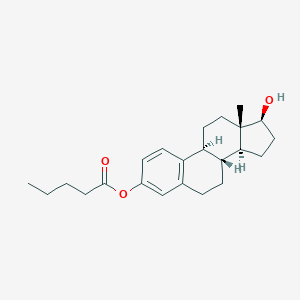
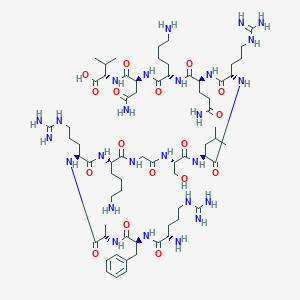
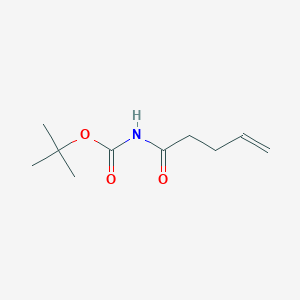
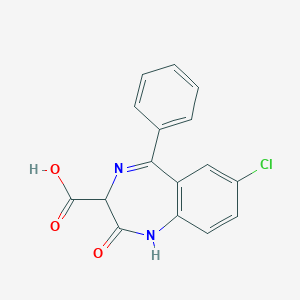
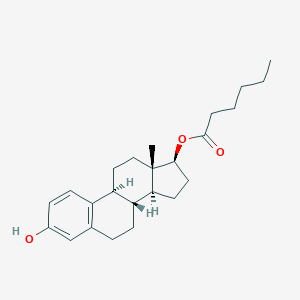
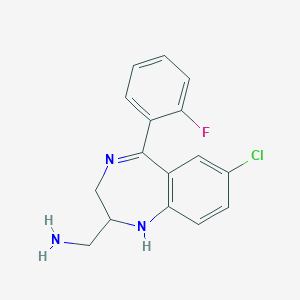
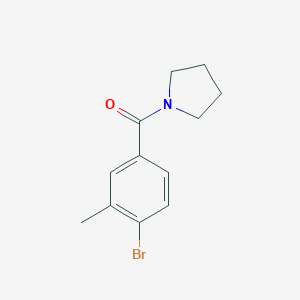
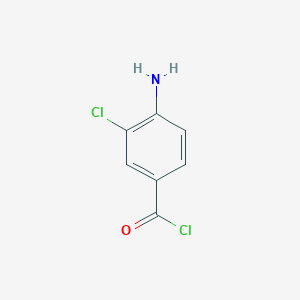
![9-(3,4-Dimethoxyphenyl)-6-(3-phenoxyphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B137819.png)
![1a,7b-Dihydrooxireno[2,3-f]quinoline](/img/structure/B137820.png)
![N6-[(4-fluorophenyl)methyl]-3-nitropyridine-2,6-diamine](/img/structure/B137824.png)
